

ATTO 532 NHS Ester: A Technical Guide to Quantum Yield and Brightness

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Compound of Interest

Compound Name: ATTO 532 NHS ester

Cat. No.: B12378597

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the photophysical properties and applications of **ATTO 532 NHS ester**, a fluorescent probe widely utilized in biological research. This document details its quantum yield, brightness, and the experimental protocols necessary for its effective use and characterization.

Core Photophysical Properties

ATTO 532 is a rhodamine-based fluorescent dye characterized by its strong absorption, high fluorescence quantum yield, and excellent photostability.^{[1][2][3][4]} The N-hydroxysuccinimide (NHS) ester functional group allows for the covalent labeling of primary amines on biomolecules, such as proteins and antibodies, forming a stable amide bond.^{[1][2][3]} These properties make **ATTO 532 NHS ester** a versatile tool for a range of applications including fluorescence microscopy, flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).^[4]

The key photophysical parameters of ATTO 532 are summarized in the table below.

Property	Value	Reference
Quantum Yield (η_{fl})	90%	[5][6]
Molar Extinction Coefficient (ϵ_{max})	$1.15 \times 10^5 \text{ M}^{-1} \text{ cm}^{-1}$	[5][6]
Absorption Maximum (λ_{abs})	532 nm	[5][6]
Emission Maximum (λ_{fl})	552 - 553 nm	[5][6]
Fluorescence Lifetime (τ_{fl})	3.8 - 4.1 ns	[6]
Molecular Weight (NHS Ester)	1081 g/mol	[5]

Fluorescence Brightness

The brightness of a fluorophore is a critical parameter for assessing its performance in fluorescence-based assays. It is determined by the product of its molar extinction coefficient and its fluorescence quantum yield.[7]

Brightness = Molar Extinction Coefficient (ϵ) x Quantum Yield (Φ)

For ATTO 532:

$$\text{Brightness} = (1.15 \times 10^5 \text{ M}^{-1} \text{ cm}^{-1}) \times 0.90 = 1.035 \times 10^5 \text{ M}^{-1} \text{ cm}^{-1}$$

This high brightness value underscores the utility of ATTO 532 in applications requiring high sensitivity.

Experimental Protocols

I. Protocol for Labeling Proteins with ATTO 532 NHS Ester

This protocol provides a general procedure for the covalent labeling of proteins with **ATTO 532 NHS ester**. Optimization may be required for specific proteins and applications.

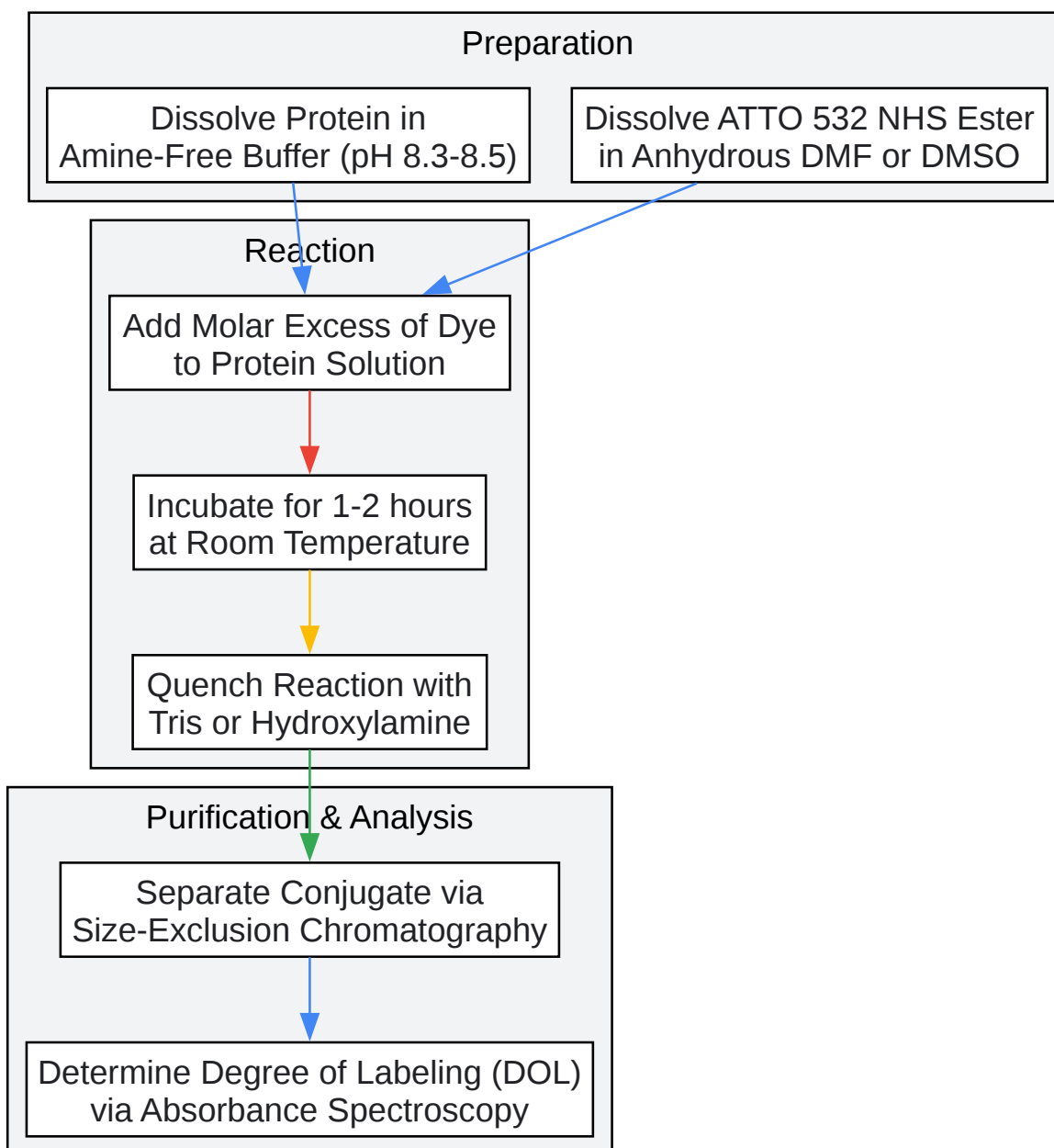
Materials:

- Protein of interest in an amine-free buffer (e.g., PBS, HEPES, bicarbonate)
- **ATTO 532 NHS ester**
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
- Quenching solution: 1 M Tris-HCl, pH 8.0, or 1.5 M hydroxylamine, pH 8.5
- Purification column (e.g., size-exclusion chromatography)

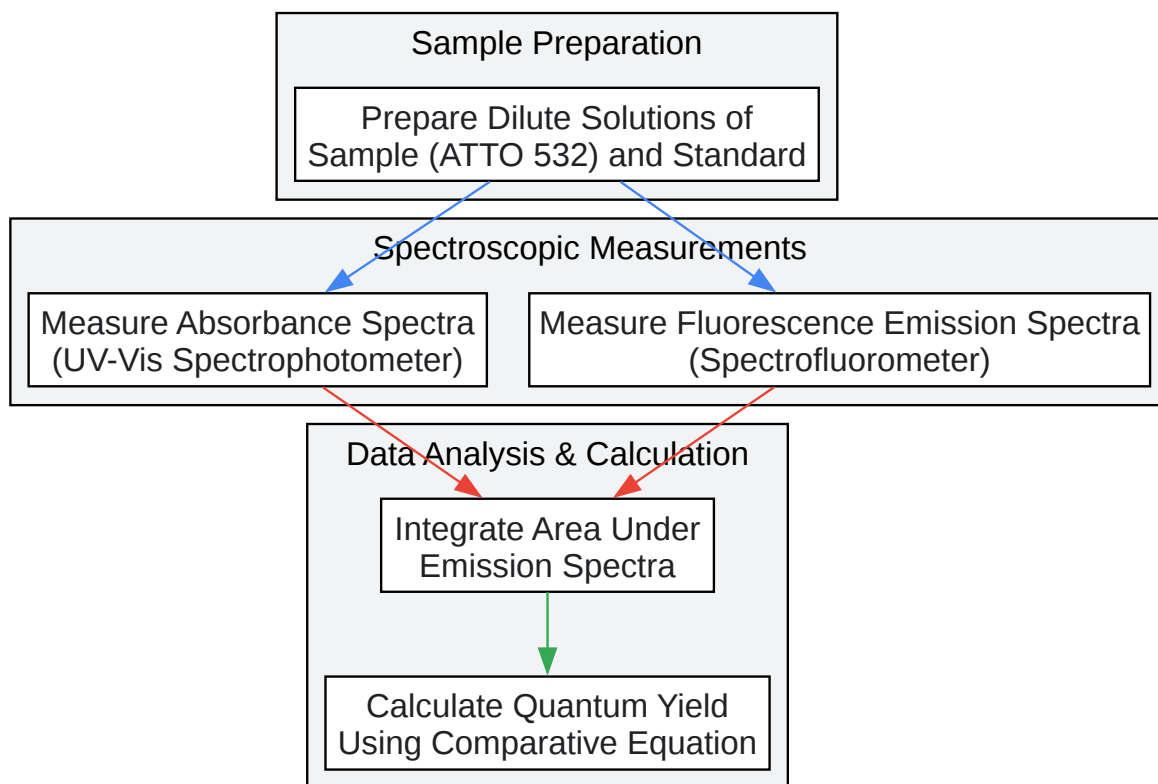
Procedure:

- **Protein Preparation:** Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris, glycine) as they will compete with the labeling reaction.
- **Dye Preparation:** Immediately before use, dissolve the **ATTO 532 NHS ester** in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
- **Labeling Reaction:** Add a 5- to 20-fold molar excess of the reactive dye to the protein solution. The optimal ratio should be determined empirically. Incubate the reaction for 1-2 hours at room temperature, protected from light.
- **Quenching:** Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
- **Purification:** Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
- **Characterization:** Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and 532 nm.

Workflow for Protein Labeling with ATTO 532 NHS Ester



Workflow for Determining Relative Quantum Yield



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Phone: (601) 213-4426

Email: info@benchchem.com